molecular formula C6H7ClN2O2S B2819079 (5-Chloropyridin-2-YL)methanesulfonamide CAS No. 1566807-42-8

(5-Chloropyridin-2-YL)methanesulfonamide

Cat. No.: B2819079
CAS No.: 1566807-42-8
M. Wt: 206.64
InChI Key: PFYYXFOZUURYMM-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-YL)methanesulfonamide typically involves the reaction of 5-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

(5-Chloropyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, it can act as a ligand that binds to a receptor, modulating its activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-chloropyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYYXFOZUURYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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